2-Acetoxy-4'-ethylbenzophenone

Descripción

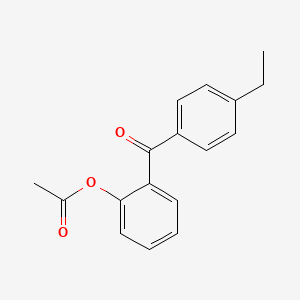

2-Acetoxy-4'-ethylbenzophenone is a benzophenone derivative featuring an acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring and an ethyl group (-C₂H₅) at the 4'-position of the second phenyl ring. Benzophenones are widely studied for their applications in organic synthesis, photochemistry, and materials science due to their UV-absorbing properties and stability.

Propiedades

IUPAC Name |

[2-(4-ethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKIPKHWYIDLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641579 | |

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37135-48-1 | |

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the reaction of 4’-ethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent product quality and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the acetoxy group.

Aplicaciones Científicas De Investigación

2-Acetoxy-4’-ethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers, coatings, and other materials.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-4’-ethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analysis:

- 2-Acetoxy-4'-ethylbenzophenone vs. 2-Acetoxy-4'-methoxybenzophenone: The ethyl group in the former increases lipophilicity (higher LogP) compared to the methoxy group, which is polar and electron-donating. This difference likely reduces aqueous solubility but enhances compatibility with nonpolar solvents . The molecular weight of the ethyl derivative (268.31 g/mol) is slightly lower than the methoxy analog (270.28 g/mol) due to the replacement of an oxygen atom with a hydrocarbon chain.

- Comparison with 4'-Methylacetophenone azine: The azine group (N₂) in this compound introduces nitrogen-based polarity, reducing LogP compared to benzophenone derivatives. Its applications may diverge toward coordination chemistry or catalysis, unlike the ester/alkyl-functionalized benzophenones .

Reactivity and Stability

- Ester Group Reactivity: The acetoxy group in both benzophenones is susceptible to hydrolysis under acidic or basic conditions, yielding phenolic intermediates. The ethyl substituent may sterically hinder this reaction slightly compared to the methoxy group.

- Ethyl (-C₂H₅): Provides steric bulk and electron-donating inductive effects, which may stabilize the compound against oxidation .

Actividad Biológica

2-Acetoxy-4'-ethylbenzophenone (AEBP) is a synthetic organic compound belonging to the class of benzophenones, known for their diverse applications in pharmaceuticals, cosmetics, and as UV filters. This article explores the biological activity of AEBP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16O3

- Molecular Weight : 256.29 g/mol

- CAS Number : 37135-48-1

Biological Activity Overview

The biological activity of AEBP has been investigated in various studies, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings from recent research:

Antioxidant Activity

AEBP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress related to various diseases. In vitro assays demonstrated that AEBP effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that AEBP can inhibit the production of pro-inflammatory cytokines. For instance, a study conducted on human macrophages indicated that AEBP reduces the expression of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

Anticancer Properties

AEBP has been evaluated for its anticancer effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, AEBP demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanisms underlying the biological activities of AEBP include:

- Inhibition of NF-kB Signaling : AEBP suppresses NF-kB activation, leading to decreased inflammation and tumor progression.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, AEBP promotes programmed cell death in malignant cells.

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies

Several case studies highlight the effectiveness of AEBP in various biological contexts:

- Study on Inflammation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with AEBP resulted in a 50% reduction in TNF-alpha production compared to untreated controls.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1200 |

| AEBP (10 µM) | 600 |

- Anticancer Activity : In vitro studies on MCF-7 cells showed that AEBP at concentrations of 20 µM reduced cell viability by 70% after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 75 |

| 20 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.